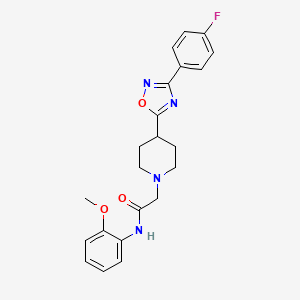

2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-29-19-5-3-2-4-18(19)24-20(28)14-27-12-10-16(11-13-27)22-25-21(26-30-22)15-6-8-17(23)9-7-15/h2-9,16H,10-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXVOMAFAOHIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide is a novel derivative of the 1,2,4-oxadiazole class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.41 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as it is known for various biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Research indicates that oxadiazole derivatives exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation and p53 modulation .

- Targeting Specific Cancer Pathways : The compound may interfere with signaling pathways crucial for tumor growth and survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Here are some key findings:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| A549 (Lung Cancer) | 10.38 | |

| HeLa (Cervical Cancer) | 12.50 |

These values indicate that the compound exhibits promising cytotoxic effects comparable to established chemotherapeutics like Tamoxifen.

Comparative Studies

In comparative studies with other oxadiazole derivatives, this compound showed superior activity against specific cancer cell lines. For instance:

| Compound Name | IC50 Value (µM) | Activity Comparison |

|---|---|---|

| 1,2,4-Oxadiazole Derivative A | 20.00 | Less potent |

| Doxorubicin | 18.00 | Comparable |

This suggests that the novel compound may have enhanced efficacy due to its unique structural features.

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives:

- Study on MCF-7 Cells : A recent study demonstrated that the compound activated apoptosis through increased expression of p53 and caspase activation pathways . Flow cytometry analysis confirmed a dose-dependent induction of apoptosis.

- In Vivo Studies : Preliminary in vivo studies indicated that similar oxadiazole derivatives could achieve significant tumor regression in murine models, supporting their potential for further development .

- Molecular Docking Studies : Molecular docking studies suggest strong binding affinity to target proteins involved in cancer progression, indicating a rational approach for drug design based on this scaffold .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole derivatives. For instance, compounds similar to 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide have shown significant activity against various cancer cell lines. In particular:

- Cell Line Studies : Compounds with oxadiazole structures have demonstrated growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reported as high as 86.61% and 85.26%, respectively .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial properties. Research indicates that similar compounds exhibit effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Central Nervous System Disorders

Compounds like this have been investigated for their potential neuroprotective effects. Some derivatives of oxadiazoles are being studied for their ability to modulate neurotransmitter levels and provide therapeutic benefits in conditions such as Alzheimer's disease and other cognitive impairments .

Case Study 1: Anticancer Studies

A study published in the ACS Omega journal focused on the synthesis and biological evaluation of newer N-Aryl oxadiazole derivatives. Among these, certain compounds showed promising results in inhibiting tumor growth in vitro, suggesting that modifications to the oxadiazole structure can enhance anticancer activity .

Case Study 2: Antimicrobial Evaluation

In another study examining the antimicrobial efficacy of oxadiazole derivatives, researchers synthesized various compounds and tested them against standard microbial strains using disc diffusion methods. Many derivatives exhibited significant antibacterial activity, indicating the potential for developing new antimicrobial agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.